
N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Descripción general
Descripción
“N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to three oxygen atoms and one carbon atom . They are commonly used in organic synthesis, medicinal chemistry, and materials science .
Synthesis Analysis
While specific synthesis methods for this compound are not available, boronic acids and their derivatives are typically synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis
The compound likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a cyclohexyl group (a six-membered carbon ring), and a boronic ester group (a boron atom bonded to two oxygen atoms and two carbon atoms) .Chemical Reactions Analysis
Boronic acids and their derivatives are known to undergo a variety of chemical reactions. They can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, which is used to form carbon-carbon bonds .Aplicaciones Científicas De Investigación
Catalysis and Synthesis Enhancement
This compound has been implicated in facilitating the synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives through a solvent-free synthesis method. This process is catalyzed by N,N,N′,N′‐Tetrabromobenzene‐1,3‐disulfonamide and Poly(N‐bromo‐N‐ethylbenzene‐1,3‐disulfonamide), highlighting its utility in promoting efficient chemical reactions under mild conditions (Ghorbani‐Vaghei & Amiri, 2014).
Structural and Physicochemical Analysis
Research has also focused on the structural and physicochemical properties of compounds incorporating the N-Cyclohexyl derivative. For instance, studies on methyl 3-fluoro- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds have provided insight into their molecular structures, conformational analyses, and physicochemical characteristics using techniques like FTIR, NMR, and mass spectrometry, coupled with X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).
Polymer Chemistry
The compound has found applications in polymer chemistry as well. For example, cyclohexene oxide/carbon dioxide copolymerization catalyzed by chromium(III) complexes is another area where its utility is evident. This process leads to the production of polycarbonates with low molecular weight and narrow dispersities, showcasing its role in environmentally friendly polymer production (Devaine-Pressing, Dawe, & Kozak, 2015).
Boronic Acid Ester Synthesis
Furthermore, the synthesis of boronic acid esters, crucial intermediates in organic synthesis and materials science, has been catalyzed using pyrrolidonium acidic ionic liquids. This synthesis route emphasizes the compound's importance in the formation of structurally complex and functionally diverse boron-containing molecules (Li-Zhen et al., 2010).
Multicyclic Compound Formation
A novel four-component bicyclization strategy employing this compound allows for the synthesis of multicyclic pyrazolo[3,4-b]pyridines. This method demonstrates its role in creating complex molecular architectures, which could have implications across various fields, including medicinal chemistry and material sciences (Tu et al., 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in the borylation of alkylbenzenes .
Mode of Action
The compound’s mode of action involves a process called borylation, which is the introduction of a boron atom into a molecule . In the presence of a palladium catalyst, it can form pinacol benzyl boronate by borylating at the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
The compound affects the biochemical pathway of hydroboration, which involves the addition of a boron atom and a hydrogen atom across a carbon-carbon double bond . This can occur in alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Result of Action
The result of the compound’s action is the formation of new compounds such as pinacol benzyl boronate . This can be used in further chemical reactions, potentially leading to the synthesis of various biologically active compounds.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the borylation process . Additionally, the compound should be stored under inert gas and away from light and air to maintain its stability.
Análisis Bioquímico
Biochemical Properties
N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of organic synthesis and catalysis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as borylation and hydroboration. The nature of these interactions often involves the formation of covalent bonds with substrates, leading to the creation of new chemical entities. For instance, it can act as a catalyst in the presence of palladium or copper, enabling the formation of aryl boronates and chiral allenyl boronates .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to modulate the activity of specific signaling pathways, potentially leading to altered gene expression profiles. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. This compound can form stable complexes with enzymes, altering their catalytic activity and subsequently influencing downstream biochemical pathways. Furthermore, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher dosages, toxic or adverse effects can occur, including cellular damage or impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. Its interactions with metabolic enzymes can result in the formation of intermediate metabolites, which may further participate in downstream biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. Targeting signals or post-translational modifications may direct this compound to particular organelles or compartments within the cell. Its localization can affect its interactions with other biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
N-cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)14-11-8-12-15(20-14)19-13-9-6-5-7-10-13/h8,11-13H,5-7,9-10H2,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSZJUACMJASTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694457 | |
| Record name | N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1315350-19-6 | |
| Record name | N-Cyclohexyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578359.png)
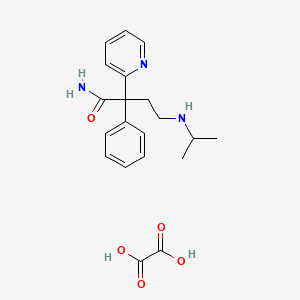
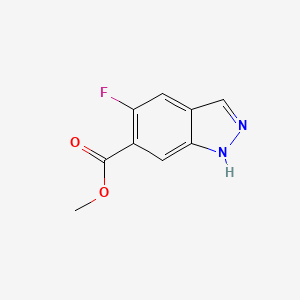
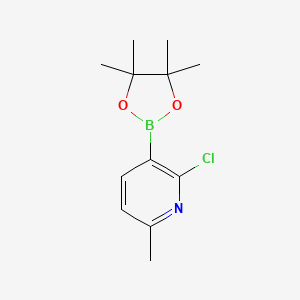
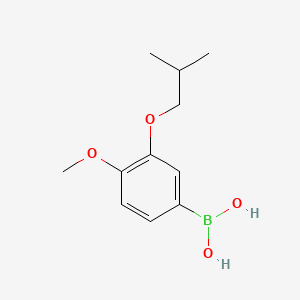
![Methyl 5-(benzyloxy)-3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B578370.png)
![7-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B578371.png)
![11-(4-(9H-carbazol-9-yl)phenyl)-12-(4,6-diphenyl-1,3,5-triaziN-2-yl)-11,12-dihydroindolo[2,3-a]carba](/img/no-structure.png)
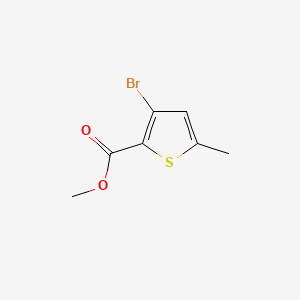
![1-Methyl-7-(methylthio)-1H-pyrimido-[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578374.png)

![3-[[[3-(EthylaMino)propyl]aMino]Methyl]-4-quinolinol](/img/structure/B578377.png)
